molecular formula C13H12ClF2NO3S2 B2960081 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,6-difluorobenzenesulfonamide CAS No. 2034405-19-9

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,6-difluorobenzenesulfonamide

Cat. No. B2960081
CAS RN: 2034405-19-9
M. Wt: 367.81
InChI Key: MLTUQXCRMUKTIO-UHFFFAOYSA-N
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Description

The compound "(5-Chlorothiophen-2-yl)methanamine" is a related compound that has a molecular weight of 147.63 . It is stored in a dark place, under inert atmosphere, and at a temperature below -20°C . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “(5-Chlorothiophen-2-yl)methanamine” has been determined by CHN analysis, FTIR and H1 NMR . The molecular formula is C5H6ClNS .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Chlorothiophen-2-yl)methanamine” include a density of 1.332g/cm3, a boiling point of 210.56ºC at 760 mmHg, and a flash point of 81.144ºC .

Scientific Research Applications

Thiophene Derivatives

Thiophene-based analogs, like this compound, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could have potential applications in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This indicates that the compound could be used in the development of new semiconductor materials.

Organic Field-Effect Transistors (OFETs)

The compound could also have applications in the fabrication of Organic Field-Effect Transistors (OFETs) . Thiophene derivatives are known to be used in such applications .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . This suggests that the compound could be used in the development of new OLED materials.

Safety and Hazards

“(5-Chlorothiophen-2-yl)methanamine” has a GHS07 signal word of “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Future Directions

Thiophene-based analogs have been a focus of research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.

Mechanism of Action

Target of Action

The primary targets of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,6-difluorobenzenesulfonamide are Prothrombin and Coagulation factor X . These proteins play crucial roles in the blood coagulation cascade, a series of reactions that ultimately lead to the formation of a blood clot.

Biochemical Pathways

The compound’s action on Prothrombin and Coagulation factor X affects the blood coagulation cascade . This cascade is a series of reactions that lead to the formation of a blood clot. By inhibiting key proteins in this pathway, the compound could potentially disrupt the normal process of blood clotting.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal (gi) absorption and is bbb permeant . The Log Kp (skin permeation) is -6.16 cm/s .

properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF2NO3S2/c1-20-10(11-5-6-12(14)21-11)7-17-22(18,19)13-8(15)3-2-4-9(13)16/h2-6,10,17H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTUQXCRMUKTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=C(C=CC=C1F)F)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,6-difluorobenzenesulfonamide

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